6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran
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Overview
Description
6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran is an organic compound belonging to the benzofuran family This compound is characterized by a fused ring structure that includes a benzene ring and a furan ring, with additional hydrogenation and methylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of 6-methyl-2,3-dihydrobenzofuran using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the double bonds .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can further hydrogenate the compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully hydrogenated benzofuran derivatives.
Substitution: Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3,3a,4,7,7a-Hexahydro-1-benzofuran: Lacks the methyl group at the 6-position.
6-Methyl-2,3-dihydrobenzofuran: Contains a double bond in the furan ring.
6-Methyl-1-benzofuran: Lacks hydrogenation in the furan ring.
Uniqueness
6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran is unique due to its fully hydrogenated furan ring and the presence of a methyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
832721-48-9 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
6-methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran |
InChI |
InChI=1S/C9H14O/c1-7-2-3-8-4-5-10-9(8)6-7/h2,8-9H,3-6H2,1H3 |
InChI Key |
MZNHUUKFWLVDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2CCOC2C1 |
Origin of Product |
United States |
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